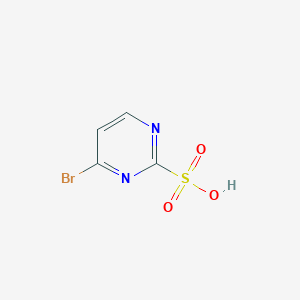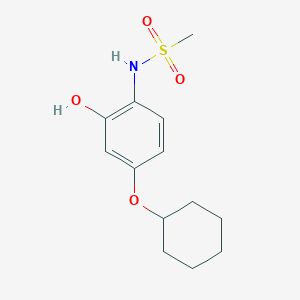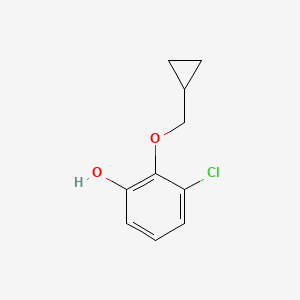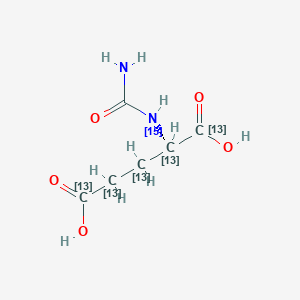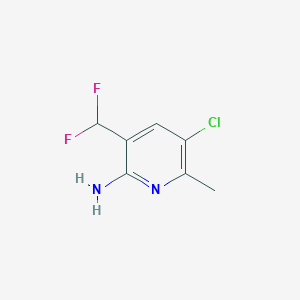
2-Pyridinamine, 5-chloro-3-(difluoromethyl)-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine, 5-chloro-3-(difluoromethyl)-6-methyl- is a chemical compound with the molecular formula C7H7ClF2N2 It is a derivative of pyridine, characterized by the presence of a chloro group, a difluoromethyl group, and a methyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 5-chloro-3-(difluoromethyl)-6-methyl- typically involves the introduction of the chloro, difluoromethyl, and methyl groups onto the pyridine ring. One common method is the halogenation of 2-pyridinamine followed by the introduction of the difluoromethyl group through a difluoromethylation reaction. The methyl group can be introduced via alkylation reactions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinamine, 5-chloro-3-(difluoromethyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the chloro or difluoromethyl groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridinamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine, 5-chloro-3-(difluoromethyl)-6-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, 5-chloro-3-(difluoromethyl)-6-methyl- involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-fluoro-N-methyl-2-pyridinamine
- 2-Chloro-N,6-dimethyl-4-pyrimidinamine
- N-(5-Chloro-4-fluoro-2-methyl-phenyl)acetamide
Uniqueness
2-Pyridinamine, 5-chloro-3-(difluoromethyl)-6-methyl- is unique due to the presence of both chloro and difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H7ClF2N2 |
|---|---|
Molekulargewicht |
192.59 g/mol |
IUPAC-Name |
5-chloro-3-(difluoromethyl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C7H7ClF2N2/c1-3-5(8)2-4(6(9)10)7(11)12-3/h2,6H,1H3,(H2,11,12) |
InChI-Schlüssel |
FYNUHOYVQBWXPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=N1)N)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[2-(3,4-dimethyl-1,3-thiazolidin-2-ylidene)hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B14855241.png)
![potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate](/img/structure/B14855245.png)
